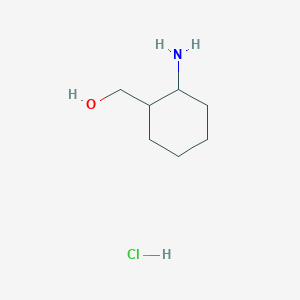
(2-Aminocyclohexyl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminocyclohexyl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a hydrochloride salt derived from (2-aminocyclohexyl)methanol, a cyclohexane derivative with an amino group and a hydroxymethyl group attached to the second carbon atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reduction of Cyclohexanone: One common synthetic route involves the reduction of cyclohexanone to cyclohexanol, followed by amination to introduce the amino group.
Hydroxylation of Cyclohexylamine: Another method involves the hydroxylation of cyclohexylamine to produce (2-aminocyclohexyl)methanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods. The process is optimized for high yield and purity, often involving catalysts and specific reaction conditions to ensure efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclohexanone derivatives.
Reduction: The compound can be reduced to produce cyclohexylamine.
Substitution: It can participate in substitution reactions, where the amino group or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclohexanone and its derivatives.
Reduction Products: Cyclohexylamine.
Substitution Products: Various substituted cyclohexanes depending on the reagents used.
Scientific Research Applications
(2-Aminocyclohexyl)methanol hydrochloride is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-aminocyclohexyl)methanol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. In drug development, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate specific enzymes involved in metabolic processes.
Receptors: It may bind to receptors, modulating their activity and affecting cellular responses.
Comparison with Similar Compounds
Cyclohexylamine
Cyclohexanone
Cyclohexanol
Properties
IUPAC Name |
(2-aminocyclohexyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)
![1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one](/img/structure/B2895216.png)
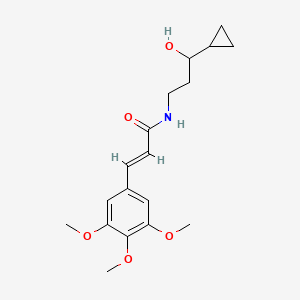

![7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2895220.png)
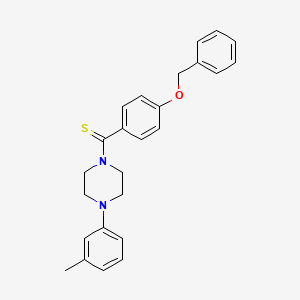
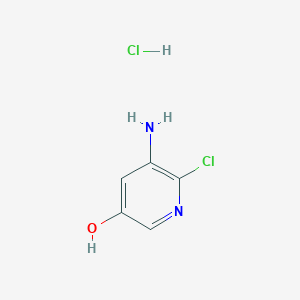
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2895226.png)
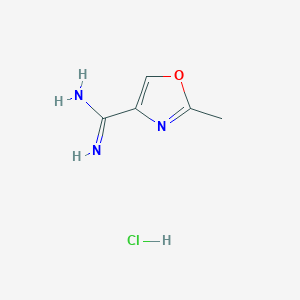
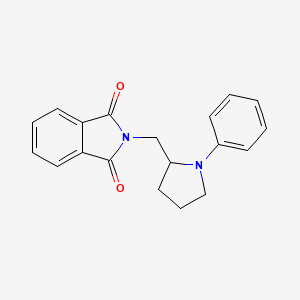
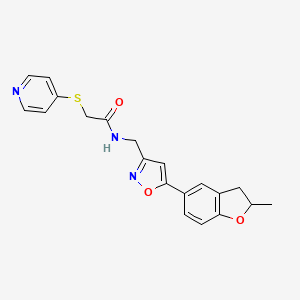
![Ethyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2895234.png)
![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)

